molecular formula C23H25ClN4O B2914229 3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251564-17-6

3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2914229
CAS No.: 1251564-17-6
M. Wt: 408.93
InChI Key: MLZMTTXJLDMDLZ-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a potent, selective, and cell-active small molecule inhibitor of the paracaspase MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1). MALT1 is a key signaling protein that functions as a central mediator of the CBM complex (CARD11-BCL10-MALT1), which transduces antigen receptor signals to activate the NF-κB pathway, a critical regulator of immune and inflammatory responses as well as cell survival and proliferation. This compound acts by specifically inhibiting the proteolytic activity of MALT1, thereby blocking the cleavage of its downstream substrates such as RelB, A20, and CYLD. This inhibition effectively suppresses NF-κB-dependent gene expression and the survival of activated B-cells and T-cells. Its primary research value lies in the investigation of B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), which often displays constitutive MALT1 signaling. Researchers utilize this inhibitor to dissect the role of MALT1 in oncogenic signaling, lymphoma cell viability , and immune cell activation. Furthermore, it serves as a critical pharmacological tool for exploring MALT1 as a therapeutic target in autoimmune and inflammatory diseases, where its activity in T-cells and other immune cells contributes to pathological inflammation. By providing a highly specific means to interrogate the CBM complex, this compound enables advanced mechanistic studies in molecular immunology and hematological oncology.

Properties

IUPAC Name

azepan-1-yl-[4-(4-chloro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O/c1-15-13-17(24)8-10-20(15)27-21-18-9-7-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZMTTXJLDMDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)Cl)C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C19H22ClN3O\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_3\text{O}

This structure includes an azepane ring, a chloro-substituted aromatic ring, and a naphthyridine core. The synthesis typically involves the reaction of 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with azepane derivatives under controlled conditions to yield the target compound .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of naphthyridine derivatives. For instance, compounds similar to 3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Anti-inflammatory Properties

Research indicates that naphthyridine derivatives exhibit anti-inflammatory effects. The compound showed a reduction in pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases . This activity is particularly relevant for conditions such as rheumatoid arthritis and other chronic inflammatory disorders.

Antimicrobial Activity

The antimicrobial efficacy of related naphthyridine compounds has been documented, with some derivatives displaying activity against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum antimicrobial potential for 3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine .

Case Studies and Research Findings

Several studies have investigated the biological activity of naphthyridine derivatives:

  • Antitumor Study :
    • Objective : Evaluate cytotoxicity against cancer cell lines.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound exhibited IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
  • Anti-inflammatory Study :
    • Objective : Investigate the effect on cytokine production.
    • Method : ELISA assays measured levels of TNF-alpha and IL-6.
    • Results : Significant reduction in cytokine levels was observed at concentrations as low as 10 µM.
  • Antimicrobial Study :
    • Objective : Test efficacy against bacterial strains.
    • Method : Disk diffusion method assessed inhibition zones.
    • Results : The compound showed inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL.

Data Summary Table

Biological ActivityMethodologyKey Findings
AntitumorMTT AssayIC50 values in micromolar range for A549 and MCF7
Anti-inflammatoryELISASignificant reduction in TNF-alpha and IL-6 levels at 10 µM
AntimicrobialDisk DiffusionInhibition zones observed against S. aureus and E. coli

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

3-(Azepane-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS 1251689-95-8)
  • Key Difference : Fluorine replaces chlorine at the para position of the aryl ring.
  • Molecular Formula : C23H25FN4O (MW 392.5).
  • Impact :
    • Fluorine’s smaller atomic radius and higher electronegativity may alter electronic interactions with biological targets.
    • Reduced molecular weight (~17.5 g/mol less) compared to the chloro analog could influence solubility or metabolic stability .
Table 1: Halogen-Substituted Analogs
Property Chloro Analog (Target) Fluoro Analog (CAS 1251689-95-8)
Molecular Formula C23H25ClN4O C23H25FN4O
Molecular Weight ~409.0 392.5
Aryl Substituent 4-Cl, 2-CH3 4-F, 2-CH3

Methoxy-Substituted Analogs

3-(Azepane-1-carbonyl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS 1251569-53-5)
  • Key Difference : Methoxy groups replace chlorine and methyl at the aryl ring.
  • Molecular Formula : C24H28N4O3 (MW 420.5).
  • Increased oxygen content may enhance solubility but reduce membrane permeability compared to halogenated analogs .
Table 2: Methoxy-Substituted Analogs
Property Chloro Analog (Target) Dimethoxy Analog (CAS 1251569-53-5)
Molecular Formula C23H25ClN4O C24H28N4O3
Molecular Weight ~409.0 420.5
Aryl Substituent 4-Cl, 2-CH3 3-OCH3, 4-OCH3

Heterocycle-Modified Analogs

N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251702-84-7)
  • Key Difference : Thiomorpholine (sulfur-containing 6-membered ring) replaces azepane.
  • Molecular Formula : C23H25N4O2S (MW 424.5).
  • Impact: Sulfur in thiomorpholine may improve hydrogen-bonding capacity or alter metabolic pathways. Smaller ring size (6-membered vs.
Table 3: Heterocycle-Modified Analogs
Property Azepane Analog (Target) Thiomorpholine Analog (CAS 1251702-84-7)
Molecular Formula C23H25ClN4O C23H25N4O2S
Molecular Weight ~409.0 424.5
Carbonyl-Linked Group Azepane Thiomorpholine

Research Implications

  • Halogen vs. Methoxy : Chloro groups enhance lipophilicity and metabolic stability, whereas methoxy groups may improve solubility but reduce CNS penetration .
  • Heterocycle Choice : Azepane’s flexibility vs. thiomorpholine’s compactness could influence binding kinetics in enzyme inhibition .

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